molecular formula C10H12BrNO B8520981 4-bromo-2-ethyl-N-methylbenzamide

4-bromo-2-ethyl-N-methylbenzamide

Cat. No.: B8520981
M. Wt: 242.11 g/mol
InChI Key: GTKZATIZMTUHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl-N-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the para position of the benzene ring, an ethyl group at the ortho position, and an N-methylamide functional group.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-2-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-3-7-6-8(11)4-5-9(7)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

GTKZATIZMTUHGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Anticancer and Neuroprotective Activities
Enzyme and Receptor Interactions
  • N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide (): The benzimidazole moiety may facilitate binding to proton-coupled folate transporters or kinases, a feature absent in the target compound .
  • 4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-pyridylethyl)benzamide (6f): The tert-butyl and pyridyl groups enhance steric bulk, possibly improving selectivity for lipid-metabolizing enzymes like LXRβ .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility (LogP) Key Structural Features
4-Bromo-2-ethyl-N-methylbenzamide 2-ethyl, N-methyl Not reported ~3.2 (estimated) Moderate hydrophobicity
4MNB 4-methoxy-2-nitrophenyl 162–164 2.8 Enhanced crystallinity
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl 145–147 3.5 Planar nitro group
6f tert-butyl, pyridyl 189–191 4.1 High steric hindrance

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